molecular formula C11H13FN2O B1491631 (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 1341865-38-0

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B1491631
CAS No.: 1341865-38-0
M. Wt: 208.23 g/mol
InChI Key: NXPGKSVEGICCTA-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic chemical compound featuring an azetidine ring, a fluorophenyl group, and a methanone linker, presenting it as a promising scaffold in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom is a common strategy in drug design, as it can influence a molecule's electrophilicity, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic properties . Azetidine rings are valued in lead optimization for their contribution to molecular geometry and physicochemical characteristics. This compound is related to a class of molecules investigated for their potential biological activities . Research on structurally similar compounds, such as piperidine-based methanones, has revealed a range of pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activities, suggesting a broad utility for this chemotype in bio-oriented studies . Furthermore, compounds with analogous structures have been explored as key intermediates or active components in the development of therapies for various diseases, including their use as kinase inhibitors in oncology research . The primary value of this compound lies in its application as a building block for the synthesis of more complex molecules and as a pharmacophore for probing biological systems. Researchers may employ it in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPGKSVEGICCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves:

  • Preparation of the azetidine amine intermediate, specifically 3-aminoazetidine.
  • Activation of the 3-fluoro-4-methylbenzoic acid or its derivatives to form an acylating agent.
  • Coupling of the azetidine amine with the activated acyl intermediate to form the amide bond.

This approach leverages classical amide bond formation techniques, often under mild conditions to preserve the integrity of the sensitive azetidine ring.

Specific Preparation Routes

Amide Bond Formation via Acyl Chloride Intermediate

One common method involves converting 3-fluoro-4-methylbenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 3-aminoazetidine under controlled temperature conditions to afford the target amide.

Reaction Scheme:

Step Reagents & Conditions Outcome
1 3-fluoro-4-methylbenzoic acid + SOCl₂ Formation of 3-fluoro-4-methylbenzoyl chloride
2 Acid chloride + 3-aminoazetidine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Formation of this compound

This method is efficient and widely used in industrial and laboratory-scale synthesis due to the high reactivity of acid chlorides and straightforward purification.

Coupling Using Carbodiimide-Mediated Amide Formation

Alternatively, carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid group of 3-fluoro-4-methylbenzoic acid. The activated ester intermediate then reacts with 3-aminoazetidine to form the amide.

Reaction Scheme:

Step Reagents & Conditions Outcome
1 3-fluoro-4-methylbenzoic acid + DCC/EDC + HOBt (optional), solvent (e.g., DMF or DCM), room temperature Formation of activated ester intermediate
2 Addition of 3-aminoazetidine, base (e.g., DIPEA), stirring at room temperature Formation of target amide compound

This method is advantageous for sensitive substrates as it avoids harsh reagents like acid chlorides and can be performed at ambient temperature.

Reductive Amination Route (Less Common)

In some cases, azetidin-3-one derivatives can be converted to 3-aminoazetidine intermediates via reductive amination, which are then coupled with the aromatic acid derivatives. However, this route is less direct and more complex compared to direct amide bond formation.

Research Findings and Optimization

  • Reaction Yields: Amide bond formation using acid chloride intermediates typically yields 70–90% of the desired amide, depending on reaction conditions and purification methods.
  • Purity and Isomer Control: The azetidine ring is prone to ring opening under harsh conditions; thus, mild bases and controlled temperatures are critical to maintain ring integrity.
  • Solvent Effects: Dichloromethane and tetrahydrofuran are preferred solvents for acyl chloride reactions, while DMF or DCM are suitable for carbodiimide-mediated couplings.
  • Base Selection: Triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize HCl formed during amide bond formation.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Acid Chloride Coupling SOCl₂, 3-aminoazetidine, triethylamine, DCM, 0–25°C High reactivity, straightforward Use of corrosive reagents, moisture sensitive 75–90
Carbodiimide-Mediated Coupling DCC or EDC, HOBt, 3-aminoazetidine, DIPEA, DMF/DCM, RT Mild conditions, avoids acid chlorides Possible urea byproducts, longer reaction times 65–85
Reductive Amination (Indirect) Azetidin-3-one, reducing agents, aromatic acid derivative Potential for diverse substitutions Multi-step, lower overall yield 40–60

Notes on Source Reliability and Research Scope

The preparation methods outlined are derived from multiple patent disclosures and chemical synthesis literature, excluding unreliable commercial chemical databases. Patents such as EP4223753A1 provide detailed synthetic routes for related azetidine amides and their analogs, supporting the described methodologies. While direct literature on the exact compound is limited, the synthetic principles are well-established in medicinal chemistry for similarly structured amides involving azetidine and substituted phenyl groups.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorinated aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives or fluorinated aromatic compounds.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring and the fluorinated aromatic ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone and related methanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Decomposition Temp (°C) Physical State Key Structural Features
This compound C₁₁H₁₃FN₂O 220.24 Not reported Likely solid 4-membered azetidine, 3-F, 4-Me
di(1H-tetrazol-5-yl) methanone oxime C₃H₄N₈O₂ 200.13 288.7 Crystalline Tetrazole rings, oxime group
5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) C₄H₆N₁₀O 210.16 247.6 Crystalline Bis-tetrazole, hydrazone linkage
cyclohex-2-en-1-yl(3-fluoro-4-methylphenyl)methanone C₁₄H₁₅FO 234.27 - Colorless oil Cyclohexenyl group, 3-F, 4-Me
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone C₁₃H₁₇FN₂O 236.29 - Solid 7-membered azepan, 3-amino, 4-F
Key Observations:

Ring Strain and Stability: The 4-membered azetidine ring in the target compound introduces significant ring strain compared to the 7-membered azepan ring in (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone . This strain may reduce thermal stability but enhance reactivity in certain chemical transformations. In contrast, di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit high thermal stability (decomposition >247°C) due to extensive hydrogen-bonding networks between tetrazole and oxime/hydrazone groups .

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound and cyclohex-2-en-1-yl(3-fluoro-4-methylphenyl)methanone combines electron-withdrawing (fluoro) and electron-donating (methyl) effects. Steric hindrance from substituents (e.g., in cyclopentyl(1-Indole-3-yl)methanone) can suppress intermolecular interactions, as seen in altered spectroscopic profiles .

Spectroscopic and Analytical Data

  • ¹³C NMR: The carbonyl carbon in cyclohex-2-en-1-yl(3-fluoro-4-methylphenyl)methanone appears at δ 201.5 ppm , typical for aromatic methanones. The target compound’s carbonyl signal may shift slightly due to the electron-donating aminoazetidine group.
  • HRMS : Accurate mass data (e.g., 253.1199 [M + Na]⁺ for the cyclohexenyl analog ) can distinguish between analogs with subtle structural differences.

Biological Activity

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}F1_{1}N2_{2}O
  • Molecular Weight : 210.23 g/mol

This compound features an azetidine ring, an amino group, and a fluorinated phenyl moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity
    • The compound has shown promise as a potential anticancer agent, particularly in targeting specific kinases involved in tumor growth. Studies have indicated that it may inhibit the proliferation of cancer cells by interfering with signaling pathways critical for cell survival and division.
  • Histamine Receptor Inhibition
    • Preliminary studies suggest that this compound may act as an inhibitor of the histamine H4 receptor, which is implicated in inflammatory responses and has been targeted for treating conditions like tinnitus and allergic reactions .
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially making this compound a candidate for further exploration in neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to involve:

  • Kinase Inhibition : By inhibiting specific kinases, the compound may disrupt cellular signaling pathways essential for cancer cell survival.
  • Receptor Modulation : Its interaction with histamine receptors could modulate inflammatory responses, providing therapeutic benefits in allergic conditions.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

StudyFindings
Demonstrated inhibition of H4 receptors in vitro, suggesting potential use in treating allergic conditions.
Showed cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Investigated the compound's effect on kinase activity, revealing promising results in inhibiting tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
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(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

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